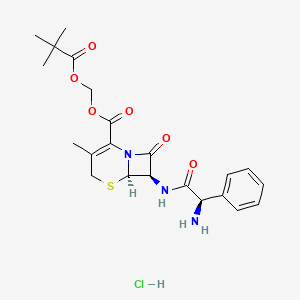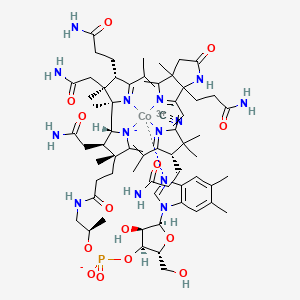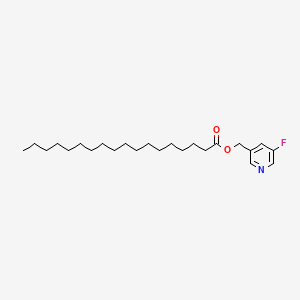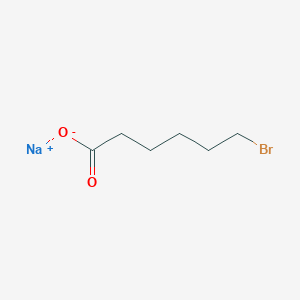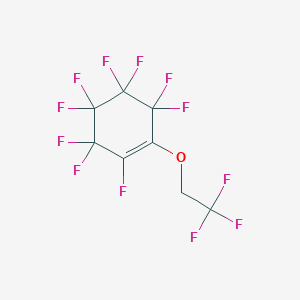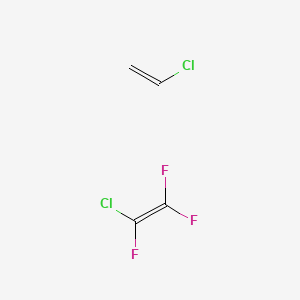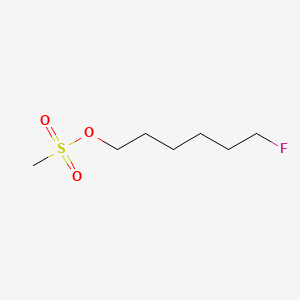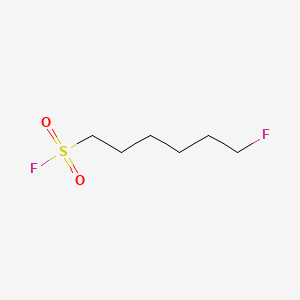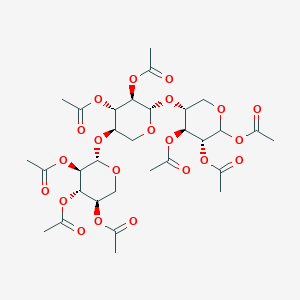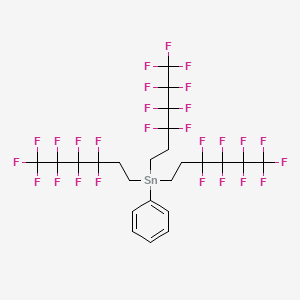
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes three 3,3,4,4,5,5,6,6,6-nonafluorohexyl groups and one phenyl group attached to a central tin atom. The presence of fluorinated alkyl groups imparts distinctive properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
The synthesis of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane typically involves the reaction of a tin precursor with 3,3,4,4,5,5,6,6,6-nonafluorohexyl halides and phenyl halides. One common method involves the use of tin hydride or tin bromide as the starting material. The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The fluorinated alkyl groups or the phenyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the fluorinated groups may enhance the stability and bioavailability of therapeutic agents.
Industry: The compound is used in the production of specialty materials, including coatings and polymers, where its fluorinated groups impart desirable properties such as hydrophobicity and chemical resistance.
Mecanismo De Acción
The mechanism by which Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane exerts its effects involves interactions with molecular targets through its tin center and fluorinated alkyl groups. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and stability. The fluorinated groups enhance the compound’s lipophilicity, affecting its distribution and interactions within biological systems. These properties make it a versatile compound for various applications.
Comparación Con Compuestos Similares
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane can be compared with other organotin compounds such as:
- Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin hydride
- Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide
- Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
- Stannane, tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
These compounds share similar fluorinated alkyl groups but differ in their additional substituents and overall structure. The presence of the phenyl group in this compound distinguishes it from its counterparts, potentially offering unique reactivity and applications.
Propiedades
Número CAS |
240497-36-3 |
|---|---|
Fórmula molecular |
C24H17F27Sn |
Peso molecular |
937.1 g/mol |
Nombre IUPAC |
tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-phenylstannane |
InChI |
InChI=1S/3C6H4F9.C6H5.Sn/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;1-2-4-6-5-3-1;/h3*1-2H2;1-5H; |
Clave InChI |
WFZSJBMGELYANT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sn](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


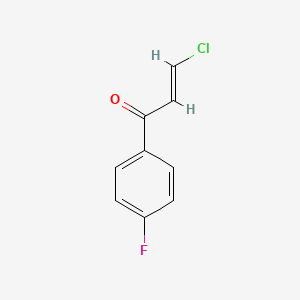
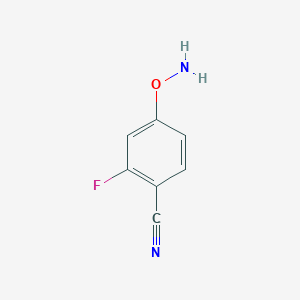
![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
